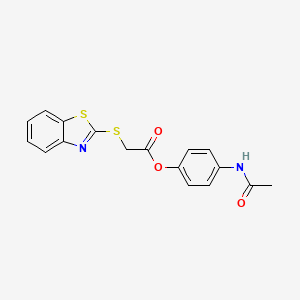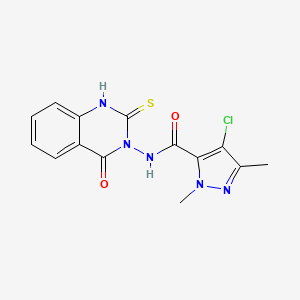
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole have been extensively studied. In vitro studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce apoptosis and cell cycle arrest in cancer cells.
Furthermore, this compound has also been investigated for its antibacterial and antifungal activity. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole in lab experiments are its high yield of synthesis and purity of the product. Furthermore, this compound has shown potent biological activity in various fields, making it a promising candidate for further studies.
The limitations of using this compound in lab experiments are its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and exposure time of this compound to avoid potential toxicity. Moreover, the lack of specificity of this compound may limit its applications in certain fields.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole. One potential direction is the development of this compound as an anticancer agent. Further studies are needed to determine the optimal dosage and exposure time of this compound to maximize its anticancer activity and minimize potential toxicity.
Another potential direction is the study of this compound as an antibacterial and antifungal agent. Further studies are needed to determine the mechanism of action of this compound against various bacterial and fungal strains and to optimize its activity.
In addition to medicinal chemistry, this compound has also shown potential applications in materials science. Further studies are needed to explore the use of this compound as a building block for the synthesis of various functional materials, including liquid crystals, organic semiconductors, and fluorescent dyes.
Conclusion:
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of this compound is typically achieved through the reaction of 2-bromoaniline, 4-butoxybenzohydrazide, and phosphorus oxychloride in the presence of a catalyst. This compound has shown promising results as an anticancer, antibacterial, and antifungal agent. Furthermore, it has also been used as a building block for the synthesis of various functional materials. Further studies are needed to optimize the activity of this compound and explore its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has also been investigated for its potential as an antibacterial and antifungal agent.
In addition to medicinal chemistry, 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole has also been studied for its potential applications in materials science. This compound has been used as a building block for the synthesis of various functional materials, including liquid crystals, organic semiconductors, and fluorescent dyes.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-12-22-14-10-8-13(9-11-14)17-20-21-18(23-17)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDPWWSESOKMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364964 | |
| Record name | 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
5791-10-6 | |
| Record name | 2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![4-bromo-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4763449.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)
![N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
![4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)
![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)